molecular formula C26H31ClN4O2S B1650305 2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride CAS No. 117038-99-0

2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride

Cat. No.: B1650305
CAS No.: 117038-99-0
M. Wt: 499.1 g/mol
InChI Key: JVGDQCCYJNOLKC-UHFFFAOYSA-N
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Description

2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride: is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a quinazolinone core, a pyrrolidinyl group, a piperidinyl group, and a phenyl group, making it a molecule of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Pyrrolidinyl and Piperidinyl Groups: The pyrrolidinyl and piperidinyl groups can be introduced through nucleophilic substitution reactions. For instance, the reaction of the quinazolinone core with 2-oxo-1-pyrrolidine and 1-piperidine can be carried out in the presence of a suitable base such as sodium hydride or potassium carbonate.

    Thioether Formation: The thioether linkage can be formed by reacting the intermediate with a thiol compound under mild conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core or the pyrrolidinyl moiety, potentially leading to the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or neutral conditions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols and Amines: From reduction reactions.

    Substituted Quinazolinones: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets such as enzymes and receptors are of particular interest.

Medicine

Medically, the compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In the industrial sector, the compound can be used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes involved in various biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound with a simpler structure.

    2-((1-(Methyl)-2-(1-piperidinyl)ethyl)thio)-3-phenylquinazolinone: A similar compound with a methyl group instead of the pyrrolidinyl group.

    2-((1-(Ethyl)-2-(1-piperidinyl)ethyl)thio)-3-phenylquinazolinone: A similar compound with an ethyl group instead of the pyrrolidinyl group.

Uniqueness

The uniqueness of 2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinyl and piperidinyl groups, along with the thioether linkage, differentiates it from other quinazolinone derivatives and may enhance its pharmacological potential.

Properties

CAS No.

117038-99-0

Molecular Formula

C26H31ClN4O2S

Molecular Weight

499.1 g/mol

IUPAC Name

2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanyl-3-phenylquinazolin-4-one;hydrochloride

InChI

InChI=1S/C26H30N4O2S.ClH/c31-24-14-9-17-29(24)19-21(18-28-15-7-2-8-16-28)33-26-27-23-13-6-5-12-22(23)25(32)30(26)20-10-3-1-4-11-20;/h1,3-6,10-13,21H,2,7-9,14-19H2;1H

InChI Key

JVGDQCCYJNOLKC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(CN2CCCC2=O)SC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5.Cl

Canonical SMILES

C1CCN(CC1)CC(CN2CCCC2=O)SC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5.Cl

Origin of Product

United States

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